molecular formula C18H14N2O7 B3578013 N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3578013
M. Wt: 370.3 g/mol
InChI Key: CISHSJHQTXNEEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound’s synthesis involved a solution of the amide and the ethanoic anhydride in dichloromethane .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal .


Chemical Reactions Analysis

In a related compound, the reaction mechanism involved the C–C cleavage of a propenyl side chain, producing veratraldehyde from 1-(3′,4′-dimethoxyphenyl) propene .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as vibrational wavenumbers with Raman intensities and infrared absorption intensities .

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing vapors, mist or gas, and washing skin thoroughly after handling .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c1-25-15-5-3-11(9-16(15)26-2)19-17(21)13-8-10-7-12(20(23)24)4-6-14(10)27-18(13)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISHSJHQTXNEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
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N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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